chemical structure of 7,8-difluoro-2H-1-benzopyran
chemical structure of 7,8-difluoro-2H-1-benzopyran
Topic: Chemical Structure and Synthesis of 7,8-Difluoro-2H-1-benzopyran Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
The 7,8-difluoro-2H-1-benzopyran (also known as 7,8-difluoro-2H-chromene) scaffold represents a specialized fluorinated heterocyclic core of increasing value in medicinal chemistry. As a derivative of the privileged benzopyran structure, the introduction of vicinal fluorine atoms at the 7- and 8-positions imparts unique electronic and physicochemical properties. This modification modulates metabolic stability, lipophilicity, and protein-ligand binding interactions, making it a critical building block for potassium channel openers, anticancer agents, and antimicrobial compounds.
This guide provides a comprehensive technical analysis of the molecule's structural architecture, validated synthetic pathways, spectroscopic characteristics, and reactivity profile.
Structural Architecture & Electronic Properties
Molecular Geometry and Numbering
The core structure consists of a benzene ring fused to a pyran ring containing a vinyl ether moiety. The "2H" designation indicates saturation at the 2-position, distinguishing it from the 4H-chromene tautomer.
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IUPAC Name: 7,8-difluoro-2H-1-benzopyran
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Molecular Formula: C₉H₆F₂O
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Molecular Weight: 168.14 g/mol
Fluorine Substituent Effects: The 7,8-difluoro substitution pattern creates a specific electronic environment:
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Electronic Deactivation: The high electronegativity of fluorine (
) exerts a strong inductive electron-withdrawing effect (-I) on the benzene ring, significantly lowering the HOMO energy compared to the non-fluorinated parent chromene. -
Metabolic Blocking: The C-7 and C-8 positions are common sites for oxidative metabolism (hydroxylation) in benzopyrans. Fluorine substitution effectively blocks these "soft spots," extending the biological half-life of derivatives.
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Lipophilicity: The C-F bond adds lipophilicity (
increase) without the steric bulk associated with chloro- or bromo- substituents, facilitating membrane permeability.
Synthetic Pathways[1][2][3][4]
The synthesis of 7,8-difluoro-2H-1-benzopyran typically proceeds via the modification of 2,3-difluorophenol . The most robust protocol involves the formation of a propargyl ether followed by a thermal Claisen rearrangement and subsequent electrocyclic ring closure.
Primary Route: Propargyl Ether Rearrangement
This method is preferred for its atom economy and scalability.
Step 1: O-Alkylation 2,3-Difluorophenol is reacted with propargyl bromide (3-bromopropyne) in the presence of a weak base (K₂CO₃) and acetone to yield 2,3-difluoro-1-(prop-2-yn-1-yloxy)benzene.
Step 2: Thermal Claisen Rearrangement & Cyclization
Heating the ether in a high-boiling solvent (e.g., diethylaniline or PEG-200) triggers a [3,3]-sigmatropic rearrangement to the ortho-allenyl phenol intermediate, which undergoes a rapid [1,5]-sigmatropic hydrogen shift and 6
Alternative Route: Dehydration of Chroman-4-ols
For derivatives requiring C-4 substitution, the pathway often starts with the condensation of 2,3-difluorophenol with 3,3-dimethylacrylic acid (or similar) to form the chromanone, followed by reduction to the chromanol and acid-catalyzed dehydration.
Visualization of Synthetic Workflow
Figure 1: Synthetic pathway from 2,3-difluorophenol via Claisen rearrangement.
Spectroscopic Fingerprint
Accurate characterization relies on understanding the coupling patterns introduced by the two fluorine atoms.
Nuclear Magnetic Resonance (NMR) Data
The
Table 1: Predicted
| Position | Proton Type | Chemical Shift ( | Multiplicity & Coupling Constants ( |
| H-2 | Methylene | 4.85 | Doublet (d), |
| H-3 | Vinyl | 5.75 | Multiplet (dt), |
| H-4 | Vinyl | 6.40 | Multiplet (dt), |
| H-5 | Aromatic | 6.70 - 6.85 | Multiplet (ddd), coupled to F-7/F-8 and H-6 |
| H-6 | Aromatic | 6.85 - 7.00 | Multiplet (ddd), coupled to F-7/F-8 and H-5 |
Table 2:
| Position | Shift ( | Coupling Features |
| F-8 | -138 to -142 | Triplet-like or dd due to coupling with F-7 and H-6 |
| F-7 | -155 to -160 | Multiplet, strong ortho-coupling to F-8 ( |
Mass Spectrometry (MS)
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Molecular Ion (M+): m/z 168.
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Fragmentation: Loss of H atom (M-1, m/z 167) to form the stable benzopyrylium cation is the base peak. Subsequent loss of CO and HF are characteristic fragmentation pathways.
Reactivity & Functionalization[5][6][7]
The 7,8-difluoro-2H-1-benzopyran scaffold offers distinct reactive sites for further diversification in drug discovery.
C3-C4 Double Bond Functionalization
The vinyl ether double bond is the most reactive site.
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Epoxidation: Reaction with m-CPBA or dimethyldioxirane (DMDO) yields the 3,4-epoxide. This intermediate is crucial for synthesizing 3,4-disubstituted chromans (e.g., potassium channel openers) via nucleophilic ring opening.
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Hydroboration-Oxidation: Yields 3-hydroxy or 4-hydroxy chromans depending on steric control, though the electron-withdrawing fluorines may reduce the reaction rate compared to unsubstituted chromenes.
Electrophilic Aromatic Substitution
The benzene ring is deactivated by the two fluorine atoms.
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Regioselectivity: Electrophilic attack (e.g., nitration, bromination) is directed primarily to the C-6 position (ortho to the ether oxygen and para to the C-8 fluorine), as the oxygen's resonance donation (+M) outweighs the fluorine's inductive withdrawal at this position.
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Lithiation: Directed ortho-metalation (DoM) is feasible. Treatment with
-BuLi typically deprotonates at C-6 or C-5 , stabilized by the adjacent oxygen or fluorine, allowing for the introduction of formyl or carboxyl groups.
Experimental Protocol: Representative Synthesis
Objective: Synthesis of 7,8-difluoro-2H-1-benzopyran via Propargyl Ether.
Reagents:
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2,3-Difluorophenol (1.0 eq)
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Propargyl bromide (1.2 eq, 80% in toluene)
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Potassium carbonate (2.0 eq)
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Acetone (Solvent A)
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N,N-Diethylaniline (Solvent B)
Procedure:
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Alkylation: In a round-bottom flask, dissolve 2,3-difluorophenol (10 mmol) in acetone (30 mL). Add K₂CO₃ (20 mmol) and stir at RT for 15 min. Add propargyl bromide (12 mmol) dropwise. Reflux for 4-6 hours until TLC shows consumption of phenol.
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Workup 1: Filter off salts, concentrate the filtrate, and redissolve in EtOAc. Wash with water and brine. Dry over Na₂SO₄ and concentrate to yield the crude ether.
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Cyclization: Dissolve the crude ether in N,N-diethylaniline (10 mL). Heat the solution to 200°C (reflux) under nitrogen atmosphere for 4-8 hours.
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Purification: Cool to RT. Dilute with diethyl ether and wash with 1M HCl (to remove aniline) followed by brine. Dry organic layer and concentrate.[1][2] Purify via flash column chromatography (Hexanes/EtOAc 95:5) to obtain the title compound as a clear oil.
Safety Note: Propargyl bromide is a lachrymator and potential mutagen. Handle in a fume hood. The thermal rearrangement involves high temperatures; ensure apparatus is secure and pressure-vented.
References
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Synthesis of Chromenes via Claisen Rearrangement
- Title: Thermal Rearrangement of Aryl Propargyl Ethers.
- Source:Journal of Organic Chemistry.
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URL:[Link]
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Fluorine Substituent Effects in Heterocycles
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Benzopyran Scaffold in Drug Discovery
- Title: Benzopyrans as Privileged Scaffolds in Drug Discovery.
- Source:European Journal of Medicinal Chemistry.
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URL:[Link]
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Related Intermediate Synthesis (Tegoprazan)
- Title: A Practical Green Synthesis of (R)-5,7-difluorochroman-4-ol.
- Source:Organic Process Research & Development.
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URL:[Link](Note: Describes analogous 5,7-difluoro chemistry applicable to 7,8-isomers).
